methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate

Catalog No.
S12051461
CAS No.
M.F
C25H26N2O4
M. Wt
418.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,...

Product Name

methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate

IUPAC Name

methyl 4-(5-acetyl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl)benzoate

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C25H26N2O4/c1-15(28)27-20-8-6-5-7-18(20)26-19-13-25(2,3)14-21(29)22(19)23(27)16-9-11-17(12-10-16)24(30)31-4/h5-12,23,26H,13-14H2,1-4H3

InChI Key

VPIIYIJSESGCSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)C(=O)OC

Methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate is a complex organic compound characterized by its unique dibenzo[b,e][1,4]diazepine structure. This compound features a methyl ester functional group and an acetyl substituent on the diazepine core. Its molecular formula is C_{25}H_{30}N_{2}O_{3}, and it has a molecular weight of approximately 414.52 g/mol. The presence of multiple functional groups and a fused ring system contributes to its potential biological activities and applications in medicinal chemistry.

Typical of esters and ketones, including:

  • Hydrolysis: The methyl ester can be hydrolyzed in the presence of water and an acid or base to yield the corresponding acid and methanol.
  • Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The nitrogen atoms in the diazepine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Preliminary studies suggest that methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate exhibits notable biological activities. It may possess:

  • Antimicrobial properties: Similar compounds have shown effectiveness against various bacterial strains.
  • CNS activity: The dibenzo diazepine structure is often associated with psychoactive effects, making it a candidate for further investigation in neuropharmacology.

Further research is needed to fully elucidate its pharmacological profile and mechanisms of action.

Synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Dibenzo[b,e][1,4]diazepine Core: This may involve cyclization reactions starting from appropriate precursors containing both aromatic and amine functionalities.
  • Acetylation: The introduction of the acetyl group can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
  • Esterification: The final step involves esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate has potential applications in:

  • Pharmaceutical Development: Due to its unique structure and biological activity, it may serve as a lead compound for developing new medications targeting central nervous system disorders or infections.
  • Chemical Research: It can be used as a reference compound in studies investigating structure-activity relationships within similar chemical classes.

Interaction studies involving this compound could explore its binding affinity to various biological targets such as receptors or enzymes. These studies are crucial for understanding its therapeutic potential and safety profile. Techniques such as:

  • Molecular Docking: To predict how well the compound interacts with specific biological targets.
  • In Vitro Assays: To evaluate its efficacy against microbial strains or cell lines relevant to disease models.

Several compounds share structural similarities with methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate. These include:

Compound NameStructure TypeNotable Features
10-acetyl-11-(2-furyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepinDibenzo diazepineContains furan substituent
10-acetyl-3-{3-nitrophenyl}-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepinDibenzo diazepineNitro substituent for enhanced reactivity
7-acetyl-6-(2,3-dichlorophenyl)-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepineBenzoxazepineIncorporates sulfur and chlorine for unique properties

These compounds highlight the diversity within the dibenzo diazepine class and underscore the uniqueness of methyl 4-(10-acetyl...) due to its specific substituents and structural characteristics. Further comparative studies could elucidate the distinct pharmacological profiles associated with these variations.

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

418.18925731 g/mol

Monoisotopic Mass

418.18925731 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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